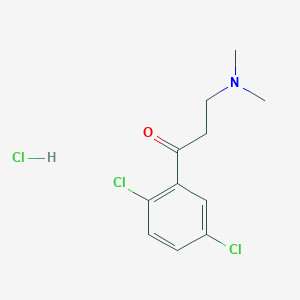
1-(2,5-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a dichlorophenyl group and a dimethylamino group attached to a propanone backbone. It is commonly used in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride typically involves the reaction of 2,5-dichlorobenzaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also emphasizes safety measures to handle the potentially hazardous chemicals involved in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,5-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, alcohols, amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,5-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2,5-Dichlorophenyl)amino]-1-(piperidin-1-yl)propan-1-one
- 2-[(2,5-Dichlorophenyl)amino]-1-(pyrrolidin-1-yl)propan-1-one
- 2-[(2,5-Dichlorophenyl)amino]-1-(morpholin-4-yl)propan-1-one
Uniqueness
1-(2,5-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C11H14Cl3NO |
|---|---|
Poids moléculaire |
282.6 g/mol |
Nom IUPAC |
1-(2,5-dichlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H13Cl2NO.ClH/c1-14(2)6-5-11(15)9-7-8(12)3-4-10(9)13;/h3-4,7H,5-6H2,1-2H3;1H |
Clé InChI |
ISJPQNPHKHMRME-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(=O)C1=C(C=CC(=C1)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



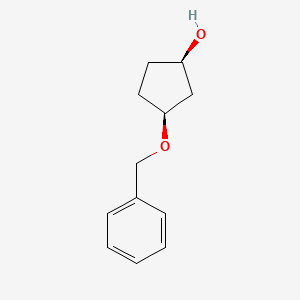
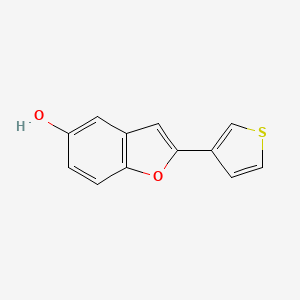
![(R)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride](/img/structure/B15052297.png)
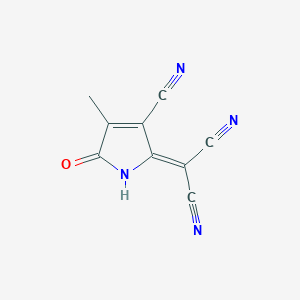

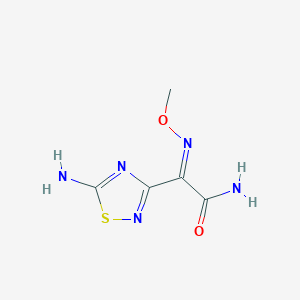
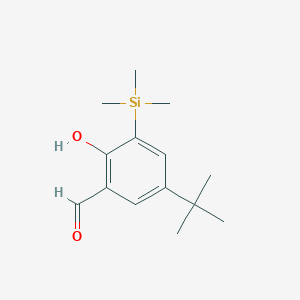
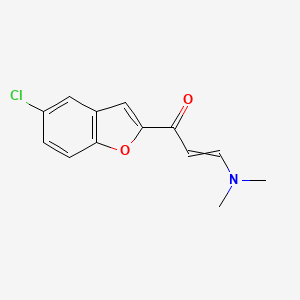

![[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid](/img/structure/B15052358.png)


![(1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B15052399.png)
